molecular formula C11H15BrN2O3S B5754423 N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide

N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide

Katalognummer B5754423
Molekulargewicht: 335.22 g/mol
InChI-Schlüssel: QDIXBXZYSCRNPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized in 1999 by Bayer Pharmaceuticals and has since been the subject of numerous scientific studies.

Wirkmechanismus

N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide 43-9006 inhibits the activity of several key signaling pathways involved in cancer cell growth and survival. It targets the RAF/MEK/ERK pathway by inhibiting the activity of RAF kinases, which are upstream regulators of the MEK/ERK pathway. It also targets the VEGF/VEGFR pathway by inhibiting the activity of VEGFR-2, a receptor that is involved in angiogenesis.
Biochemical and Physiological Effects:
N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide 43-9006 has been shown to have a number of biochemical and physiological effects on cancer cells. It can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. It can also inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide 43-9006 is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the RAF/MEK/ERK and VEGF/VEGFR pathways in cancer cells. However, one limitation of N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide 43-9006 is that it is not a selective inhibitor and can also target other kinases and receptors, which can lead to off-target effects.

Zukünftige Richtungen

There are several future directions for research on N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide 43-9006. One area of interest is the development of more selective inhibitors that target specific kinases and receptors involved in cancer cell growth and survival. Another area of interest is the development of combination therapies that target multiple signaling pathways simultaneously to improve treatment efficacy. Finally, there is also interest in exploring the potential use of N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide 43-9006 in other diseases, such as diabetes and cardiovascular disease.

Synthesemethoden

The synthesis of N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide 43-9006 involves the reaction of 3-bromophenyl isocyanate with N,N-dimethyl-N-(methylsulfonyl)glycine in the presence of a base catalyst. The resulting product is then purified through a series of chromatography steps to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several key signaling pathways involved in cancer cell growth and survival, including the RAF/MEK/ERK and VEGF/VEGFR pathways.

Eigenschaften

IUPAC Name

2-(3-bromo-N-methylsulfonylanilino)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3S/c1-13(2)11(15)8-14(18(3,16)17)10-6-4-5-9(12)7-10/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIXBXZYSCRNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(3-bromophenyl)-N,N-dimethyl-N~2~-(methylsulfonyl)glycinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.